molecular formula C10H10O2 B2377312 2,3,4,5-Tetrahydro-1-benzoxepin-4-one CAS No. 21503-01-5

2,3,4,5-Tetrahydro-1-benzoxepin-4-one

Katalognummer B2377312
CAS-Nummer: 21503-01-5
Molekulargewicht: 162.188
InChI-Schlüssel: MFXIYXBEEPNZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetrahydro-1-benzoxepin-4-one is an organic compound that belongs to the group of oxepines. It has a molecular weight of 162.19 . The compound is also known as methylenedioxybenzene or tetrahydrobenzodioxepin.


Molecular Structure Analysis

The IUPAC name for 2,3,4,5-Tetrahydro-1-benzoxepin-4-one is 2,3-dihydrobenzo[b]oxepin-4(5H)-one . The InChI code is 1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 .


Chemical Reactions Analysis

The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1-benzoxepin-4-one is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Sedative-Hypnotic Effect

Benzoxepin derivatives, including 2,3,4,5-Tetrahydro-1-benzoxepin-4-one, have been synthesized and evaluated for their sedative-hypnotic effect . These compounds were tested using the Phenobarbital-induced sleep test in mice . The results of these studies were consistent with molecular modeling .

Anxiolytic Applications

The benzodiazepine (BZ) classes of drugs, which include benzoxepin derivatives, are used clinically for their anxiolytic effects . These drugs help to reduce anxiety and are used in the treatment of anxiety disorders .

Hypnotic Applications

Benzoxepin derivatives are also used as hypnotics . These drugs induce sleep and are used in the treatment of insomnia and other sleep disorders .

Muscle Relaxant Applications

The BZ classes of drugs, including benzoxepin derivatives, have muscle-relaxant actions . These drugs are used to relieve muscle spasms and are often used in the treatment of conditions such as back pain and fibromyalgia .

Anticonvulsant Applications

Benzoxepin derivatives have anticonvulsant actions . These drugs are used to prevent or reduce the severity of epileptic fits or seizures .

Anti-neuroinflammatory Effects

Recent studies have shown that BZ derivatives, including benzoxepin derivatives, have significant anti-neuroinflammatory effects . These drugs suppress the activity of the inducible NO synthase enzyme (iNOS), which plays a key role in neuroinflammation .

Asymmetric Synthesis of Seven-membered Heterocycles

The asymmetric synthesis of seven-membered heterocycles, which are useful in medicinal chemistry, can be achieved using 2,3,4,5-Tetrahydro-1-benzoxepin-4-one . These heterocycles can undergo further transformations .

Polymerization

2,3,4,5-Tetrahydro-1-benzoxepin-4-one can be used in the polymerization of epoxides to salicylic acid or its esters . This process produces an intermediate, which cyclizes on heating to form the compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name

3,5-dihydro-2H-1-benzoxepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXIYXBEEPNZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1-benzoxepin-4-one

Synthesis routes and methods I

Procedure details

To a solution of 4-chromanone (9.54 g, 64.3 mmol) in diethyl ether at 0° C. was slowly added boron trifluoride diethyl etherate (16.3 ml, 128.6 mmol), followed by the dropwise addition of 2M TMSCHN2 in diethyl ether. The mixture was allowed to stir for 1 hour at 0° C. before diluting with sat. sodium bicarbonate solution and diethyl ether. The organic phase was dried, concentrated, and purified on silica to give 2,3-dihydro-5H-benzo[b]oxepin-4-one.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-chromanone (1 eq, 16.8 mmol, 2.5 g) in anhydrous diethyl ether (70 ml) at 0° C., boron trifluoride diethyl etherate (1.1 eq, 18.6 mmol, 2.4 ml) was added dropwise followed by the dropwise addition of 2M TMS diazomethane in ether (1.1 eq, 18.6 mmol, 9.2 ml), and stirred at 0° C. under N2 for 1 hr. Saturated NaHCO3 aq was carefully added (100 ml) and the reaction extracted into diethyl ether, the organic layer was then washed with water before drying over MgSO4, filtering and absorbing onto silica. The crude material was then purified on the ISCO companion system running a gradient from 0% ethyl acetate/petrol to 20% ethyl acetate/petrol. This gave 2,3-dihydro-5H-benzo[b]oxepin-4-one as a yellow oil (1.15 g, yield 42%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.